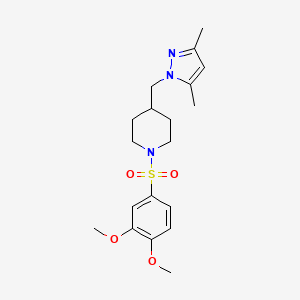
1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a synthetic compound notable for its complex structure, which includes a piperidine ring substituted with a sulfonyl group and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₂₇N₃O₄S, with a molecular weight of 393.5 g/mol. The presence of both dimethoxyphenyl and dimethylpyrazole groups is significant as these functional groups contribute to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₄S |
| Molecular Weight | 393.5 g/mol |
| Purity | ~95% |
The biological activity of this compound is likely mediated through interactions with specific biological targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid functionality may enhance binding to biological targets, which could improve the compound's efficacy in various applications.
Anticancer Activity
Research has indicated that compounds related to this structure exhibit significant anticancer properties. For instance, similar pyrazole derivatives have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study evaluating 3,5-dimethyl-1H-pyrazole derivatives demonstrated that they could effectively inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been highlighted in studies where pyrazole derivatives were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . These findings suggest that the compound may serve as a model for developing new anti-inflammatory agents.
Antimicrobial Activity
In vitro studies have also evaluated the antimicrobial properties of similar compounds. For example, certain pyrazole derivatives demonstrated moderate to excellent activity against various phytopathogenic fungi . This suggests that this compound may possess comparable antimicrobial efficacy.
Case Studies
Case Study 1: Anticancer Evaluation
A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity. The best-performing derivatives were further analyzed for their synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
Case Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory properties, researchers investigated the effects of pyrazole-based compounds on LPS-induced inflammation in macrophages. The findings revealed that these compounds could significantly reduce the levels of inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases .
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-14-11-15(2)22(20-14)13-16-7-9-21(10-8-16)27(23,24)17-5-6-18(25-3)19(12-17)26-4/h5-6,11-12,16H,7-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXAKVZOOJYHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













